molecular formula C10H9NO2S B571737 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 116269-85-3

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B571737
M. Wt: 207.247
InChI Key: FMROXOWLZSPZIM-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the thiazolidinone family and has been shown to possess a range of biological activities.

Scientific Research Applications

Synthesis and Medicinal Chemistry

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one and its derivatives have been widely explored in the field of medicinal chemistry. For instance, the synthesis of related compounds has shown potential in the development of anticonvulsant drugs. In one study, certain derivatives exhibited promising anticonvulsant activity, suggesting their potential for further pharmacological exploration (Vijaya Raj & Narayana, 2006).

Another area of research involves the search for angiotensin II receptor antagonists among similar thiazol-imine derivatives. These compounds have shown potential as antihypertensive and cardiotropic drugs, with some demonstrating effective antihypertensive effects comparable to existing treatments (Drapak et al., 2019).

Chemical Synthesis and Structural Studies

In the realm of chemical synthesis, these compounds have been used in reactions to produce various products. For instance, a one-pot reaction involving alcohols and a related disulfide compound yielded corresponding thiols, demonstrating the versatility of these compounds in synthetic chemistry (Nishio, 1993). Additionally, studies on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems have provided insights into the structural aspects of these compounds (Gupta & Chaudhary, 2015).

Pharmacological Studies

Beyond synthesis, pharmacological studies have also been a focus. Research on the central nervous system penetrability of a potent 5-HT3 receptor antagonist, structurally related to 4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one, indicated its potential as a pharmacological tool for both in vitro and in vivo studies (Rosen et al., 1990).

properties

IUPAC Name

4-(3-methoxyphenyl)-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-8-4-2-3-7(5-8)9-6-14-10(12)11-9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMROXOWLZSPZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289990
Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one

CAS RN

116269-85-3
Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Methoxyphenyl)-2(3H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
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